(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride
Overview
Description
“(2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride” is a chemical compound with the molecular formula C14H23N . It is related to 2-methylpropan-2-amine , a compound that has been studied for its chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, which is 205.34 . Other properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Pharmacological Properties
A novel κ-opioid receptor (KOR) antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), exhibits high affinity for human, rat, and mouse KORs. It shows potential for treating depression and addiction disorders, demonstrating antidepressant-like efficacy and attenuation of stress-induced behaviors in animal models (Grimwood et al., 2011).
Corrosion Inhibition
Amine derivative compounds, including those structurally similar to (2-Methylpropyl)({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride, have been synthesized and used as corrosion inhibitors for mild steel in acidic environments. Their efficacy is confirmed by various techniques, indicating strong interaction with metal surfaces (Boughoues et al., 2020).
Spectroscopic Identification
Amine derivatives, including 2-(methylamino)-1-(2-methylphenyl)-1-propanone, have been identified and characterized using GC-MS, IR, NMR, and electronic absorption spectroscopy. These techniques allow for precise identification of such compounds, useful in forensic and chemical analyses (Nycz et al., 2016).
Synthesis and Characterization
Various studies focus on synthesizing and characterizing amine derivatives. These include investigations into their crystal structures, molecular dynamics, and other physical properties. Such research is crucial for understanding the behavior and potential applications of these compounds in different fields (Gein et al., 2010).
Antimicrobial Activities
Certain amine derivatives have been found to possess promising antimicrobial activities against various bacterial strains. This suggests potential applications in medical and pharmaceutical fields (Behbehani et al., 2011).
Mechanochemistry
Studies in mechanochemistry involve understanding how physical grinding and mixing can affect chemical properties. For example, the mechanochemical treatment of ibuprofen, a compound structurally similar to the specified amine hydrochloride, shows potential for detoxification of pharmaceuticals (Andini et al., 2012).
Properties
IUPAC Name |
2-methyl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-11(2)9-15-10-13-5-7-14(8-6-13)12(3)4;/h5-8,11-12,15H,9-10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWFIFJLIXGNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)C(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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